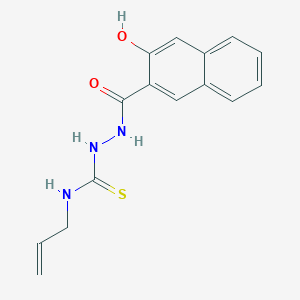

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide

Description

N-Allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative featuring a 3-hydroxy-2-naphthoyl moiety and an allyl substituent. Its structure combines a naphthoyl group, which contributes to π-π stacking and hydrogen-bonding interactions, with a thioamide functional group that enhances metal-binding capabilities. The allyl substituent may influence conformational flexibility and solubility, impacting its pharmacological profile .

Properties

Molecular Formula |

C15H15N3O2S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-prop-2-enylthiourea |

InChI |

InChI=1S/C15H15N3O2S/c1-2-7-16-15(21)18-17-14(20)12-8-10-5-3-4-6-11(10)9-13(12)19/h2-6,8-9,19H,1,7H2,(H,17,20)(H2,16,18,21) |

InChI Key |

OMWUNSHUUNEYKR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC2=CC=CC=C2C=C1O |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Formation

The synthesis begins with 3-hydroxy-2-naphthoic acid , which is converted to its acid chloride derivative. This step is critical for activating the carboxylic acid group to facilitate subsequent nucleophilic substitution.

Reaction Pathway :

-

3-Hydroxy-2-naphthoic acid → 3-hydroxy-2-naphthoyl chloride

Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions.

Conditions: Reflux at 70–80°C under nitrogen atmosphere.

Advantages :

-

High reactivity of acid chlorides ensures efficient coupling with hydrazines.

-

Minimal side reactions due to controlled reaction conditions.

Condensation with Thiosemicarbazide

The acid chloride reacts with thiosemicarbazide to form the hydrazinecarbothioamide intermediate. This step establishes the core structure.

Reaction Pathway :

2. 3-Hydroxy-2-naphthoyl chloride + Thiosemicarbazide → 2-(3-Hydroxy-2-naphthoyl)hydrazinecarbothioamide

Reagents: Triethylamine (Et₃N) as a base.

Conditions: Stirring in ethanol at room temperature or under reflux.

Optimization Notes :

Allylation of Hydrazinecarbothioamide

The final step introduces the allyl group via nucleophilic substitution.

Reaction Pathway :

3. 2-(3-Hydroxy-2-naphthoyl)hydrazinecarbothioamide + Allyl bromide → N-Allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide

Reagents: K₂CO₃ or NaH as a base.

Conditions: DMF at 60–80°C for 6–8 hours.

Key Considerations :

-

Stereochemical Control : Allyl bromide’s geometry (e.g., E- vs. Z-configured) influences regioselectivity.

-

Purification : Recrystallization from ethanol or ethyl acetate yields >95% purity.

Reaction Mechanisms and Pathways

Mechanism of Acid Chloride Formation

The reaction of 3-hydroxy-2-naphthoic acid with SOCl₂ proceeds via:

-

Nucleophilic Attack : The hydroxyl oxygen attacks sulfur, displacing Cl⁻.

-

Oxidative Dehydration : SO₂ and HCl are released, forming the acid chloride.

Thermodynamic Favorability :

-

ΔG is negative due to the stability of SO₂ and HCl byproducts.

Nucleophilic Substitution in Allylation

The hydrazinecarbothioamide’s secondary amine attacks allyl bromide in an SN2 mechanism:

-

Deprotonation : Base (e.g., K₂CO₃) deprotonates the NH group.

-

Nucleophilic Attack : The amine attacks the allyl carbon, displacing Br⁻.

Kinetic Control :

-

Polar aprotic solvents (DMF, DMSO) enhance SN2 efficiency.

Optimization of Reaction Conditions

Comparative Analysis of Synthesis Methods

Key Observations :

-

Microwave Irradiation : Reduces reaction time and improves yield due to rapid heating.

-

Solvent Choice : DMF enhances solubility of hydrazinecarbothioamide, driving allylation to completion.

Spectral Characterization

Critical for confirming structure and purity:

Challenges and Limitations

Side Reactions

-

Disubstitution : Excess allyl bromide may lead to diallylated byproducts.

-

Oxidation : Sensitive C=S group may oxidize to C=O under harsh conditions.

Stability Concerns

-

Light Sensitivity : The naphthoyl group undergoes photodegradation, necessitating storage in amber vials.

-

Moisture Sensitivity : Acid chlorides hydrolyze in humid environments.

Research Findings and Recommendations

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The naphthoyl moiety can be reduced to form a dihydro derivative.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 3-oxo-2-naphthoyl derivatives.

Reduction: Formation of dihydro-naphthoyl derivatives.

Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinecarbothioamide and naphthoyl moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl/Heteroaryl Group

Compounds sharing the hydrazinecarbothioamide backbone but differing in substituents exhibit distinct physicochemical and biological properties:

| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Key Biological Activity | Evidence ID |

|---|---|---|---|---|---|

| N-Allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide | Allyl, 3-hydroxy-naphthoyl | N/A | N/A | Not explicitly reported | [8], [10] |

| 2-[(3-Hydroxynaphthalen-2-yl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide | 4-methoxyphenyl | 86 | 194–196 | Antioxidant (superior to standards) | [8], [12] |

| (E)-N-Allyl-2-(1-(pyridin-2-yl)ethylidene)hydrazinecarbothioamide (HAp4alT) | Pyridin-2-yl | 96 | N/A | Antiproliferative (HeLa cells) | [16] |

| N-Allyl-2-(2-oxoacenaphthylen-1-ylidene)hydrazinecarbothioamide | 2-oxoacenaphthylen-1-ylidene | 74–75 | N/A | Structural studies | [10] |

Key Observations :

- Aryl Substituents : Methoxy or ethoxy groups on the phenyl ring (e.g., compounds in ) enhance antioxidant activity compared to the allyl-substituted target compound .

- Heteroaryl Groups : Pyridinyl substituents (e.g., HAp4alT) improve antiproliferative activity, likely due to enhanced metal coordination and cellular uptake .

Key Observations :

- High-Yield Synthesis : Methoxy-substituted 3-hydroxy-2-naphthoyl derivatives achieve yields up to 94%, suggesting efficient condensation protocols .

- Spectroscopic Trends : IR spectra consistently show N–H and C=O stretches, while NMR data for allyl derivatives feature distinct proton signals between δ 5.1–5.9 .

Key Observations :

- Antioxidant Superiority : Methoxy-substituted hydrazinecarbothioamides outperform triazole and S-alkylated derivatives, emphasizing the importance of free thioamide groups .

- Structural-Activity Relationship : Pyridinyl and naphthoyl groups enhance antiproliferative effects, while allyl groups may improve membrane permeability .

Biological Activity

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide is C15H15N3O2S, with a molecular weight of 301.4 g/mol. The compound features a unique structural arrangement that includes:

- Allyl group : Contributes to the compound's reactivity.

- Naphthoyl moiety : Derived from 3-hydroxy-2-naphthoic acid, enhancing its biological interactions.

- Hydrazinecarbothioamide linkage : Characterized by a hydrazine functional group linked to a carbonyl group and a thioamide functional group, which enhances its reactivity in various biological contexts.

Biological Activity

Research indicates that N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide exhibits significant biological activity, particularly:

-

Anticancer Properties :

- The compound has been investigated for its potential to inhibit cancer stem cells, which are often responsible for tumor recurrence and metastasis. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression, potentially modulating critical biochemical pathways related to cell growth and survival.

- Antimicrobial Activity :

The mechanisms through which N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide exerts its biological effects are still being elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Interaction with Cellular Targets : Its unique structural features allow it to bind with specific receptors or enzymes related to disease processes.

Comparative Studies

To better understand the uniqueness of N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide | Contains a methylbenzoyl group instead of naphthoyl | Potential anticancer activity |

| N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide | Contains a benzylthio group | Different reactivity; potential antimicrobial properties |

| N-benzylidenehydrazinecarbothioamide | Lacks the allylic substitution; simpler structure | Exhibits moderate biological activity |

These comparisons highlight the distinctive features of N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide that may confer unique biological activities not present in other similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological testing of N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide:

-

Synthesis Methodology :

- The synthesis typically involves multi-step processes that allow for precise control over reaction conditions, ensuring high yields and purity.

-

In Vitro Studies :

- In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Testing :

Q & A

Q. What are the common synthetic routes for preparing N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide and its derivatives?

The compound is synthesized via condensation of 3-hydroxy-2-naphthoic hydrazide with allyl isothiocyanate in ethanol or tetrahydrofuran (THF) under reflux. Derivatives are prepared by reacting thiosemicarbazides with aromatic aldehydes, followed by cyclization using NaOH to form triazole-thione derivatives. Key parameters include anhydrous conditions, controlled temperature (60–80°C), and reaction times of 6–12 hours, yielding 86–94% depending on substituents .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Thiocarbonyl (C=S) signals at δ ~180 ppm in ¹³C NMR and NH protons at δ 8–12 ppm in ¹H NMR.

- IR spectroscopy : C=O stretches at ~1650 cm⁻¹ and C=S at ~1215 cm⁻¹.

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values.

- X-ray crystallography : Resolves hydrogen bonding networks (e.g., O-H···S, 2.85 Å) using SHELXL refinement .

Q. How is the antimicrobial activity of this compound evaluated?

Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans). MIC values typically range from 32–128 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls validate results. Methoxy-substituted derivatives show enhanced activity (MIC = 32–64 µg/mL) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Discrepancies may stem from assay variability (pH, inoculum size). Solutions include:

Q. What strategies optimize reaction yields for triazole-thione derivatives?

- Cyclization control : NaOH concentration (2–4 M) prevents overhydrolysis.

- Solvent optimization : DMF as co-solvent at 70°C for 8–12 hours.

- Microwave-assisted synthesis : 100W for 15 minutes achieves >90% yield.

- Monitoring : TLC (hexane:EtOAc 3:1) ensures reaction completion .

Q. How do computational methods elucidate metal-chelating behavior?

Q. What crystallographic approaches characterize hydrogen bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.